molecular formula C12H13N3O2S2 B2716294 6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448046-85-2

6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2716294
CAS No.: 1448046-85-2
M. Wt: 295.38
InChI Key: UDIZNHYZAZAARF-UHFFFAOYSA-N
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Description

6-((5-Ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a bicyclic pyrrolo[3,4-d]pyrimidine core substituted at the 6-position with a sulfonyl group bearing a 5-ethylthiophen-2-yl moiety. The pyrrolo[3,4-d]pyrimidine scaffold is notable for its structural versatility in medicinal chemistry, often serving as a pharmacophore in bioactive molecules .

Properties

IUPAC Name

6-(5-ethylthiophen-2-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-2-10-3-4-12(18-10)19(16,17)15-6-9-5-13-8-14-11(9)7-15/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIZNHYZAZAARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, followed by sulfonylation to introduce the sulfonyl group. The final step involves the formation of the pyrrolopyrimidine ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the sulfonyl group results in the corresponding sulfide.

Scientific Research Applications

6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituent at 6-Position Molecular Weight (g/mol) Biological Activity Key References
6-((5-Ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 5-Ethylthiophen-2-yl sulfonyl Calculated: ~340.4 Not explicitly reported (inferred: potential kinase or antimicrobial activity) N/A (target compound)
6-((4-Fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 4-Fluorophenyl sulfonyl ~308.3 Unknown, but fluorinated aryl groups often enhance bioavailability and target affinity
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine (base structure) None 188.23 Precursor for quinolones with antimicrobial activity
Zopiclone 5-Chloropyridin-2-yl (pyrrolo[3,4-b]pyrazine core) 388.81 Hypnotic/sedative (GABA_A receptor modulation)
7-(3,4-Dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine 3,4-Dichlorophenyl, methylsulfanyl ~372.3 Discontinued (likely explored for CNS or antimicrobial applications)
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride Cyclopropyl 197.67 Intermediate for kinase inhibitors (e.g., JAK/STAT pathway)

Pharmacological and Chemical Insights

  • Bioactivity: The pyrrolo[3,4-d]pyrimidine core is associated with diverse activities. For example, zopiclone (pyrrolo[3,4-b]pyrazine) demonstrates hypnotic effects via GABA_A receptors, while quinolones derived from the core structure exhibit antimicrobial properties . The ethylthiophene sulfonyl group in the target compound may favor interactions with kinases or inflammatory targets due to its electron-rich sulfur moiety .
  • Substituent Impact :
    • Electron-Withdrawing Groups (e.g., 4-fluorophenyl) : Enhance metabolic stability and binding affinity to enzymes like kinases .
    • Chlorinated Aromatics (e.g., zopiclone) : Increase lipophilicity and CNS penetration .
    • Alkyl/Aryl Sulfonyl Groups : Improve solubility and serve as hydrogen bond acceptors, critical for target engagement .
  • Synthetic Accessibility : The core structure is synthesized via nickel chloride/sodium borohydride reduction of methylsulfanyl precursors . Sulfonylation of the core with appropriate sulfonyl chlorides (e.g., 5-ethylthiophene-2-sulfonyl chloride) would yield the target compound.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~340.4) compared to the base structure (188.23 g/mol) suggests reduced solubility, mitigated by the sulfonyl group’s polarity .
  • Salt Forms : Hydrochloride salts (e.g., ) improve crystallinity and stability, critical for pharmaceutical formulations .

Biological Activity

The compound 6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a novel pyrrolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of pyrrolo[3,4-d]pyrimidines typically involves multi-step chemical reactions that can include the condensation of various precursors. For example, the synthesis process may start with the formation of a sulfonyl group attached to an ethylthiophen moiety, followed by cyclization reactions that yield the pyrrolo structure. The specific synthetic pathways for this compound are crucial as they influence its biological properties.

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant antitumor activity. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that compounds similar to this compound inhibit the proliferation of various cancer cell lines. One study reported an IC50 value of approximately 0.79 µM against pancreatic adenocarcinoma cells (CFPAC-1) for a closely related compound, suggesting strong antiproliferative effects .
  • Mechanism of Action : The antitumor effects are often attributed to mechanisms such as apoptosis induction and inhibition of critical enzymes involved in nucleotide metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase). This inhibition leads to depletion of ATP pools in cancer cells, effectively hindering their growth .

Selectivity and Toxicity

The selectivity of these compounds for cancer cells over normal cells is a significant advantage. For example, some derivatives have shown lower toxicity to normal human foreskin fibroblasts (HFF-1) compared to their effects on cancer cell lines . This selectivity is essential for minimizing side effects in potential therapeutic applications.

Case Studies

Several case studies highlight the promising biological activity of pyrrolo[3,4-d]pyrimidine derivatives:

  • Study on Folate Receptor Targeting : A compound structurally similar to this compound demonstrated selective inhibition of cells expressing folate receptors (FRs), indicating potential for targeted cancer therapy .
  • In Vivo Efficacy : In SCID mice bearing IGROV1 tumors, a related derivative exhibited enhanced efficacy compared to previous lead compounds, further supporting its potential as an effective anticancer agent .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 = 0.79 µM against CFPAC-1 cells
Apoptosis InductionIncreased late apoptotic/necrotic cells
SelectivityLower toxicity to normal fibroblasts
In Vivo EfficacyEnhanced tumor suppression in mice

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